molecular formula C18H20N4O3 B2702559 N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 1197829-00-7

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No. B2702559
M. Wt: 340.383
InChI Key: BAPTUNSYNJPZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide involves binding to the GPR84 receptor and activating downstream signaling pathways. This leads to the release of various cytokines and chemokines, which are involved in inflammatory responses and immune cell activation.

Biochemical And Physiological Effects

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been found to have a variety of biochemical and physiological effects, including the activation of immune cells and the induction of inflammatory responses. In addition, N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide in lab experiments is its potent and selective activation of the GPR84 receptor. This allows for precise control over the activation of this receptor and downstream signaling pathways. However, one limitation of using N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is its potential toxicity and side effects, which must be carefully monitored in experimental settings.

Future Directions

There are many potential future directions for research involving N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide. One area of interest is the development of N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide and its effects on various biological processes. Finally, the development of new and improved methods for synthesizing N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide may also be of interest to researchers in this field.

Synthesis Methods

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide can be synthesized using a variety of methods, including the reaction of 4-(1,3,4-oxadiazol-2-yl)phenol with chloroacetyl chloride, followed by reaction with cycloheptylamine and cyanogen bromide. Other methods for synthesizing N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide have also been reported in the literature.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a critical role in a wide range of physiological processes, including vision, olfaction, and neurotransmission. N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been found to be a potent and selective agonist of the GPR84 receptor, which is involved in inflammatory responses and immune cell activation.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c19-12-18(9-3-1-2-4-10-18)21-16(23)11-24-15-7-5-14(6-8-15)17-22-20-13-25-17/h5-8,13H,1-4,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPTUNSYNJPZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide

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